1-Cyclopentene-1-methanol, acetate

Catalog No.
S13129366
CAS No.
53723-45-8
M.F
C8H12O2
M. Wt
140.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Cyclopentene-1-methanol, acetate

CAS Number

53723-45-8

Product Name

1-Cyclopentene-1-methanol, acetate

IUPAC Name

cyclopenten-1-ylmethyl acetate

Molecular Formula

C8H12O2

Molecular Weight

140.18 g/mol

InChI

InChI=1S/C8H12O2/c1-7(9)10-6-8-4-2-3-5-8/h4H,2-3,5-6H2,1H3

InChI Key

YTFKODRXTIXMOG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC1=CCCC1

1-Cyclopentene-1-methanol, acetate is an organic compound categorized as a cycloalkene derivative. Its chemical structure features a cyclopentene ring with a hydroxyl group that is esterified with acetic acid, resulting in the molecular formula C8H12O2C_8H_{12}O_2 and a molecular weight of 140.18 g/mol. This compound is recognized for its potential applications in various fields, including organic synthesis and biological research .

  • Oxidation: It can be oxidized to form cyclopentene-1,2-diol, acetate using oxidizing agents like potassium permanganate or chromium trioxide.
  • Reduction: The compound can be reduced to yield cyclopentanol, acetate with reducing agents such as lithium aluminum hydride.
  • Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions, commonly using sodium hydroxide or alkyl halides as reagents .

Research indicates that 1-Cyclopentene-1-methanol, acetate exhibits potential biological activities. Preliminary studies suggest it may possess antimicrobial and antifungal properties, making it a candidate for further investigation in medicinal chemistry and drug development. Its mechanism of action likely involves interactions with specific enzymes and receptors within biological systems .

The synthesis of 1-Cyclopentene-1-methanol, acetate typically follows a two-step process:

  • Addition-Esterification Reaction: Cyclopentene reacts with acetic acid to produce cyclopentyl acetate.
  • Transesterification Reaction: Cyclopentyl acetate is then subjected to transesterification with methanol to yield 1-Cyclopentene-1-methanol, acetate.

These reactions are often conducted under controlled conditions to optimize yield and purity. Industrial production may involve continuous flow reactors and the use of catalysts such as strong acidic cation-exchange resins to enhance efficiency .

The compound finds diverse applications across various sectors:

  • Chemical Industry: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Biological Research: Investigated for its potential therapeutic properties.
  • Perfumes and Dyes: Utilized in the production of fragrances and colorants due to its unique chemical properties.
  • Solvent Use: Acts as a solvent in various chemical processes .

Interaction studies of 1-Cyclopentene-1-methanol, acetate focus on its biochemical effects and mechanisms. Research aims to elucidate how this compound interacts with specific molecular targets, including enzymes involved in metabolic pathways. Understanding these interactions is crucial for assessing its potential therapeutic applications .

Several compounds share structural similarities with 1-Cyclopentene-1-methanol, acetate. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
CyclopentanolC5H10OAlcohol form; lacks ester functionality
Cyclopentyl acetateC7H12O2Direct ester derivative without methanol addition
3-MethylcyclopenteneC6H10Contains a methyl group on the cyclopentene ring
1-MethylcyclopenteneC6H10Methyl substitution at the first position

Uniqueness of 1-Cyclopentene-1-methanol, Acetate: This compound's unique feature lies in its combination of both an alcohol and an ester group within the cyclopentene framework, offering distinct reactivity patterns not found in its similar counterparts. Its potential applications in both chemical synthesis and biological activity further underscore its significance in research and industry .

XLogP3

1.2

Hydrogen Bond Acceptor Count

2

Exact Mass

140.083729621 g/mol

Monoisotopic Mass

140.083729621 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-10-2024

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